- Thiopurine derivative-induced Fpg/Nei DNA glycosylase inhibition: structural, dynamic and functional insights, International Journal of Molecular Sciences, 2020, 21(6),
Cas no 933-80-2 (6-Chloro-2-methylpyrimidine-4,5-diamine)
933-80-2 structure
Product Name:6-Chloro-2-methylpyrimidine-4,5-diamine
Número CAS:933-80-2
MF:C5H7ClN4
Megavatios:158.58887887001
MDL:MFCD00234120
CID:797281
PubChem ID:594145
Update Time:2024-10-26
6-Chloro-2-methylpyrimidine-4,5-diamine Propiedades químicas y físicas
Nombre e identificación
-
- 6-Chloro-2-methylpyrimidine-4,5-diamine
- 4,5-Pyrimidinediamine,6-chloro-2-methyl-
- 6-chloro-4,5-diamino-2-methylpyrimidine
- 6-Chloro-2-methyl-4,5-pyrimidinediamine
- SGPFPRGCGZLZPP-UHFFFAOYSA-N
- 4,5-Pyrimidinediamine, 6-chloro-2-methyl-
- 6-chloro-2-methylpyrimidine-4,5-diamin
- 6-chloro-2-methyl-pyrimidine-4,5-diamine
- 4,5-Pyrimidinediamine, 6-chloro-2-methyl-
- 6-Chloro-2-methyl-4,5-pyrimidinediamine (ACI)
- Pyrimidine, 4,5-diamino-6-chloro-2-methyl- (7CI, 8CI)
- C77201
- 933-80-2
- CS-0045785
- EN300-7241089
- MFCD00234120
- DS-15928
- DB-359403
- DTXSID60344053
- SY317160
- AC-907/25004456
- SB57709
- SCHEMBL116212
- AKOS022183071
-
- MDL: MFCD00234120
- Renchi: 1S/C5H7ClN4/c1-2-9-4(6)3(7)5(8)10-2/h7H2,1H3,(H2,8,9,10)
- Clave inchi: SGPFPRGCGZLZPP-UHFFFAOYSA-N
- Sonrisas: ClC1C(N)=C(N)N=C(C)N=1
Atributos calculados
- Calidad precisa: 158.0359239g/mol
- Masa isotópica única: 158.0359239g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 10
- Cuenta de enlace giratorio: 0
- Complejidad: 120
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 77.8
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: 6
- Xlogp3: 0.5
Propiedades experimentales
- Denso: 1.5±0.1 g/cm3
- Punto de fusión: Not available
- Punto de ebullición: 314.3±37.0°C at 760 mmHg
- Punto de inflamación: 143.9±26.5 °C
- Presión de vapor: 0.0±0.7 mmHg at 25°C
6-Chloro-2-methylpyrimidine-4,5-diamine Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302-H315-H319
- Declaración de advertencia: P261-P305+P351+P338
- Instrucciones de Seguridad: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Condiciones de almacenamiento:Keep in dark place,Inert atmosphere,2-8°C
6-Chloro-2-methylpyrimidine-4,5-diamine PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UY127-1g |
6-Chloro-2-methylpyrimidine-4,5-diamine |
933-80-2 | 95+% | 1g |
3473CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UY127-100mg |
6-Chloro-2-methylpyrimidine-4,5-diamine |
933-80-2 | 95+% | 100mg |
626CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UY127-250mg |
6-Chloro-2-methylpyrimidine-4,5-diamine |
933-80-2 | 95+% | 250mg |
1312CNY | 2021-05-08 | |
| Chemenu | CM255863-1g |
6-Chloro-2-methylpyrimidine-4,5-diamine |
933-80-2 | 95% | 1g |
$355 | 2021-08-04 | |
| Chemenu | CM255863-5g |
6-Chloro-2-methylpyrimidine-4,5-diamine |
933-80-2 | 95% | 5g |
$1066 | 2021-08-04 | |
| Chemenu | CM255863-10g |
6-Chloro-2-methylpyrimidine-4,5-diamine |
933-80-2 | 95% | 10g |
$1636 | 2021-08-04 | |
| TRC | C380095-250mg |
6-Chloro-2-methylpyrimidine-4,5-diamine |
933-80-2 | 250mg |
$207.00 | 2023-05-18 | ||
| TRC | C380095-2.5g |
6-Chloro-2-methylpyrimidine-4,5-diamine |
933-80-2 | 2.5g |
$1642.00 | 2023-05-18 | ||
| eNovation Chemicals LLC | D760445-5g |
4,5-Pyrimidinediamine, 6-chloro-2-methyl- |
933-80-2 | 95+% | 5g |
$260 | 2024-06-06 | |
| eNovation Chemicals LLC | D760445-25g |
4,5-Pyrimidinediamine, 6-chloro-2-methyl- |
933-80-2 | 95+% | 25g |
$840 | 2024-06-06 |
6-Chloro-2-methylpyrimidine-4,5-diamine Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Ammonium hydroxide Solvents: Water ; 25 min, 120 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Ammonia Solvents: Ethanol ; 4 h, 160 °C
Referencia
- Preparation of substituted pyrimidine and pyrimidoindole compounds as anti-tubulin, antimitotic, antitumor, anti-opportunistic agents, dihydrofolate reductase inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Isopropanol ; heated
Referencia
- Discovery and optimization of novel purines as potent and selective CB2 agonists, Bioorganic & Medicinal Chemistry Letters, 2012, 22(15), 4962-4966
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Diisopropylethylamine , Ammonia Solvents: Isopropanol ; 16 h, 150 °C; 150 °C → rt
Referencia
- Preparation of purine compounds as CB2 agonists for the treatment of pain, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Ammonia Solvents: Water ; overnight, 120 °C
Referencia
- N8-Glycosylated 8-Azapurine and Methylated Purine Nucleobases: Synthesis and Study of Base Pairing Properties, Journal of Organic Chemistry, 2019, 84(21), 13394-13409
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Ammonia ; 4 h, 120 °C
Referencia
- Preparation of 6-substituted-9H-purine derivatives for the treatment and prevention of cancer, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Ammonia Solvents: Isopropanol ; 16 h, 150 °C
Referencia
- Pteridines as fungicides, insecticides and antiparasitics and their preparation and use in agricultural and veterinary fields, United States, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Ammonia Solvents: Water ; 10 min, 100 °C; 100 °C → 70 °C; overnight, 70 °C
Referencia
- Preparation of substituted purine compounds as CRF1 receptor antagonists, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Ammonia Solvents: Ethanol ; 18 °C; 13.5 h, 15 psi, 120 °C
Referencia
- Preparation of heterocyclic compounds as transglutaminase 2 inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Ammonium hydroxide Solvents: Water ; 18 h, 120 °C
Referencia
- Compositions and methods using the same for treatment of neurodegenerative and mitochondrial disease, World Intellectual Property Organization, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Ammonia Solvents: Isopropanol ; 18 h, 150 °C
Referencia
- Pyrrolopyridines and related compounds as Tank-binding kinase inhibitors and their preparation, United States, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Ammonia Solvents: Water ; overnight, 100 °C
Referencia
- Preparation of purinamine compounds treatment of neurodegenerative and mitochondrial disease, World Intellectual Property Organization, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Ammonia Solvents: Water ; 25 min, 120 °C
Referencia
- Structure-Based Design of a Novel Series of Potent, Selective Inhibitors of the Class I Phosphatidylinositol 3-Kinases, Journal of Medicinal Chemistry, 2012, 55(11), 5188-5219
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Ammonium hydroxide ; 25 min, 120 °C; 120 °C → rt
Referencia
- Preparation of heteroaryl compounds as PIKK inhibitors for the treatment of cancer, World Intellectual Property Organization, , ,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Ammonium hydroxide ; 25 min, 120 °C; 120 °C → rt
Referencia
- Preparation of 3-azaheterocyclyl-N-(substituted monocyclyl or bicyclyl)pyridine-2-amines and analogs as PI3 kinase and/or mTOR inhibitors for treating cancers, United States, , ,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Ammonia Solvents: Methanol ; rt → 100 °C; 12 h, 100 °C; 100 °C → rt; 2 h, rt
Referencia
- Preparation of imidazopyrimidines as modulators of transient receptor potential TRPV1 channel proteins., United States, , ,
6-Chloro-2-methylpyrimidine-4,5-diamine Raw materials
6-Chloro-2-methylpyrimidine-4,5-diamine Preparation Products
6-Chloro-2-methylpyrimidine-4,5-diamine Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:933-80-2)6-Chloro-2-methylpyrimidine-4,5-diamine
Número de pedido:A922703
Estado del inventario:in Stock
Cantidad:5g/25g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 14:33
Precio ($):464.0/800.0
Correo electrónico:sales@amadischem.com
6-Chloro-2-methylpyrimidine-4,5-diamine Literatura relevante
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
933-80-2 (6-Chloro-2-methylpyrimidine-4,5-diamine) Productos relacionados
- 709-57-9(6-chloro-2-(trifluoromethyl)pyrimidine-4,5-diamine)
- 4316-98-7(6-Chloropyrimidine-4,5-diamine)
- 139654-01-6(6-chloro-2-ethyl-N4-methylpyrimidine-4,5-diamine)
- 89303-96-8(6-Chloropyrimidine-2,4,5-triamine dihydrochloride)
- 1749-68-4(6-chloro-2-methylpyrimidin-4-amine)
- 1194-78-1(2,4,6-Triamino-6-chloropyrimidine)
- 155824-29-6(6-Chloropyrimidine-2,4,5-triamine hydrochloride)
- 6237-97-4(4,5-Pyrimidinediamine,6-chloro-2-ethyl-)
- 42786-59-4(4-chloro-6-hydrazinylpyrimidin-5-amine)
- 130838-36-7(2,6-dichloropyrimidine-4,5-diamine)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:933-80-2)6-Chloro-2-methylpyrimidine-4,5-diamine
Pureza:99%/99%
Cantidad:5g/25g
Precio ($):464.0/800.0